molecular formula C13H14N6O6 B14904988 N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide

N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B14904988
M. Wt: 350.29 g/mol
InChI Key: PMFSRUHIHKEDPH-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide is an organic compound known for its distinctive structure and reactivity. This compound is characterized by the presence of a dinitrophenyl group, a hydrazine moiety, and a pyrrolidinyl acetamide group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide typically involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the chlorobenzene, resulting in the formation of the dinitrophenylhydrazine intermediate. This intermediate is then reacted with 2-(2-oxo-1-pyrrolidinyl)acetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide involves nucleophilic addition followed by elimination. The hydrazine moiety nucleophilically attacks carbonyl groups, forming a hydrazone intermediate. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which stabilizes the intermediate .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N6O6

Molecular Weight

350.29 g/mol

IUPAC Name

N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-(2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C13H14N6O6/c20-12(7-17-5-1-2-13(17)21)14-8-15-16-10-4-3-9(18(22)23)6-11(10)19(24)25/h3-4,6,8,16H,1-2,5,7H2,(H,14,15,20)

InChI Key

PMFSRUHIHKEDPH-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=O)N(C1)CC(=O)N/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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